BenchChemオンラインストアへようこそ!

3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Purity Comparison Quality Assurance Procurement Specification

3-[(4-Methoxybenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione (CAS 477868-89-6) is a synthetic, sulfur-rich heterocyclic compound belonging to the 4H-1,4-benzothiazine 1,1-dioxide (sulfone) class. It features a benzothiazine core annulated with a 1,1-dioxide sulfone group and substituted at the 3-position with a 4-methoxybenzyl sulfanyl moiety, yielding a molecular formula of C₁₆H₁₅NO₃S₂ and a molecular weight of 333.43 g/mol.

Molecular Formula C16H15NO3S2
Molecular Weight 333.42
CAS No. 477868-89-6
Cat. No. B2786746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
CAS477868-89-6
Molecular FormulaC16H15NO3S2
Molecular Weight333.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2
InChIInChI=1S/C16H15NO3S2/c1-20-13-8-6-12(7-9-13)10-21-16-11-22(18,19)15-5-3-2-4-14(15)17-16/h2-9,11,17H,10H2,1H3
InChIKeyDYZBRVLKPVJSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Methoxybenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione (CAS 477868-89-6): Core Identity for Informed Procurement in Heterocyclic Screening Libraries


3-[(4-Methoxybenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione (CAS 477868-89-6) is a synthetic, sulfur-rich heterocyclic compound belonging to the 4H-1,4-benzothiazine 1,1-dioxide (sulfone) class. It features a benzothiazine core annulated with a 1,1-dioxide sulfone group and substituted at the 3-position with a 4-methoxybenzyl sulfanyl moiety, yielding a molecular formula of C₁₆H₁₅NO₃S₂ and a molecular weight of 333.43 g/mol . This compound is catalogued as a screening compound under identifiers including PubChem CID 1490963, ChEMBL1328059, and MLS000720922, and is commercially available for early-stage drug discovery research . Its unique combination of a methoxybenzyl sulfanyl side chain and a sulfone-bearing benzothiazine core positions it as a distinct chemical entity within the broader benzothiazine 1,1-dioxide family, which has established precedent for antimicrobial, anticancer, and enzyme inhibitory activities at the class level [1].

Why Interchanging 3-Benzylsulfanyl-4H-1,4-benzothiazine 1,1-Dioxides Introduces Uncontrolled Physicochemical and Pharmacophore Variance


Within the 3-benzylsulfanyl-4H-1λ⁶,4-benzothiazine-1,1-dione sub-series, even single-atom substituent changes on the benzyl ring produce measurable disparities in computed physicochemical properties that directly influence molecular recognition and downstream assay behaviour. Core descriptors—computed lipophilicity (XLogP), topological polar surface area (TPSA), molecular weight, and heavy atom count—cannot be assumed interchangeable among analogues bearing 4-methoxy, 4-fluoro, 3-fluoro, or 3,4-dichloro substituents [1]. A procurement decision that treats these compounds as generic bioisosteres without verifying these quantifiable differences risks introducing uncontrolled variance into structure-activity relationship (SAR) studies, confounding hit expansion campaigns, and compromising the reproducibility of biological screening data . The following quantitative evidence demonstrates exactly where CAS 477868-89-6 diverges from its closest commercially catalogued analogues.

Quantitative Differential Evidence: CAS 477868-89-6 Versus Closest 3-Benzylsulfanyl-4H-1,4-benzothiazine 1,1-Dioxide Analogues


Procurement-Grade Purity: 98% Guaranteed Lot Purity for CAS 477868-89-6 vs. 95% Typical Purity for the 3-Fluorobenzyl Analogue

The target compound, 3-[(4-methoxybenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione (CAS 477868-89-6), is supplied by a verified commercial vendor at a certified purity of 98% . In contrast, the structurally closest 3-fluorobenzyl analogue, 3-[(3-fluorobenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione (CAS 477868-92-1), is typically offered at a lower purity of 95% . This 3-percentage-point purity differential is directly visible to procurement scientists comparing vendor certificates of analysis. Higher starting purity reduces the contribution of unknown impurities to assay noise, thereby increasing confidence in hit validation and dose-response quantification during primary screening campaigns.

Purity Comparison Quality Assurance Procurement Specification

Lipophilicity Modulation: XLogP 3.1 (4-OCH₃) vs. XLogP 3.2 (4-F) – Quantified Impact on logD-Driven Pharmacokinetic Preselection

The target 4-methoxybenzyl derivative (CAS 477868-89-6) possesses a computed octanol-water partition coefficient (XLogP) of 3.1 , whereas its 4-fluorobenzyl analogue (CAS 477868-98-7) exhibits an XLogP of 3.2 [1]. Although the absolute difference of 0.1 log units appears modest, this shift is sufficient to influence ligand-lipophilicity efficiency (LLE) calculations and oral absorption predictions under Lipinski's Rule of Five, particularly when optimizing compounds already near logP thresholds. The methoxy oxygen introduces a hydrogen-bond acceptor that is absent in the fluorinated analogue, contributing to the subtle but measurable lipophilicity reduction and enabling differential solubility-driven formulation options.

Lipophilicity XLogP Druglikeness ADME Prediction

Topological Polar Surface Area Differentiation: TPSA 89.1 Ų (4-OCH₃) vs. 79.8 Ų (4-F) – Impact on Membrane Permeability Predictions

The target compound (CAS 477868-89-6) yields a computed topological polar surface area (TPSA) of 89.1 Ų , which is 9.3 Ų greater than the 79.8 Ų value calculated for the 4-fluorobenzyl analogue (CAS 477868-98-7) [1]. This difference arises directly from the methoxy oxygen atom, which contributes additional polar surface area. TPSA values below 90 Ų are generally associated with good blood-brain barrier (BBB) penetration potential; values between 60-90 Ų are considered the optimal range for balancing membrane permeability and oral absorption. The target compound sits at the upper boundary of this range (89.1 Ų), whereas the 4-fluoro analogue falls well within the BBB-penetrant window (79.8 Ų). This quantitative divergence enables deliberate selection: the 4-methoxy compound for peripheral target programmes where reduced CNS exposure is desired, and the 4-fluoro analogue for CNS-directed lead optimisation.

Polar Surface Area TPSA Membrane Permeability CNS Druglikeness

Molecular Weight and Heavy Atom Count Distinction: 333.4 g/mol (22 Heavy Atoms) vs. 372.3 g/mol (22 Heavy Atoms) for the 3,4-Dichlorobenzyl Analogue

CAS 477868-89-6 has a molecular weight of 333.4 g/mol with 22 heavy atoms . The 3,4-dichlorobenzyl analogue (CAS 477868-93-2) possesses a substantially higher molecular weight of 372.3 g/mol despite having an identical heavy atom count of 22 (with two chlorine atoms replacing the methoxy oxygen and methyl carbon) . This 38.9 g/mol increase (11.7% heavier) elevates the dichloro analogue above the more stringent lead-likeness thresholds often applied in fragment-based drug discovery (MW ≤ 350 g/mol) [1]. Procurement for lead-like screening libraries benefits from selecting the target compound, which remains within the conventional 350 Da lead-likeness boundary, whereas the dichloro analogue pushes beyond it, potentially biasing hit selection toward larger, more lipophilic molecules that are harder to optimise into clinical candidates. Furthermore, the target compound's lower molecular weight offers a measurable advantage in ligand efficiency calculations, where potency per heavy atom is a critical metric for prioritising chemistry resources.

Molecular Weight Lead-likeness Fragment-Based Screening

Class-Level Antimicrobial Activity Precedent for 4H-1,4-Benzothiazine 1,1-Dioxides: Supporting Evidence for Scaffold Prioritisation

Although no direct, head-to-head biological assay data were retrieved for CAS 477868-89-6 against named comparators, the 4H-1,4-benzothiazine 1,1-dioxide scaffold has been demonstrated to confer strong antimicrobial activity in a published library synthesis and screening study. Mitra et al. (2016) reported that a structurally diverse library of benzo[b][1,4]thiazine 1,1-dioxide derivatives, synthesised via a peroxide-free protocol, showed potent in vitro antimicrobial effects against reference bacterial strains, with minimum inhibitory concentration (MIC) values determined alongside bacterial killing kinetics [1]. The sulfone (1,1-dioxide) functional group and the 3-sulfanyl substitution pattern present in the target compound are key pharmacophoric features recapitulated within this validated antimicrobial scaffold class [2]. This class-level precedent does not directly quantify the differential potency of the target compound against specific analogues, but it does establish that the 4H-1,4-benzothiazine 1,1-dioxide chemotype is a privileged scaffold for antimicrobial hit discovery, supporting its inclusion in screening libraries targeting bacterial pathogens. Procurement scientists should note that any claims regarding the specific antimicrobial activity of CAS 477868-89-6 must be verified through direct experimental comparison with analogues bearing alternative 3-benzylsulfanyl substituents, as no such data are currently available in the public domain [3].

Antimicrobial Class-Level Activity Scaffold Validation

Prioritised Application Scenarios for 3-[(4-Methoxybenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione (CAS 477868-89-6) Derived from Quantitative Differential Evidence


Peripheral-Target Antimicrobial Hit Identification with Reduced CNS Exposure Risk

The target compound's TPSA of 89.1 Ų positions it at the upper boundary of the CNS-penetrant range, suggesting prioritisation for antimicrobial screening programmes where peripheral target engagement is desired and blood-brain barrier penetration is preferably minimised. This contrasts with the 4-fluoro analogue (TPSA 79.8 Ų), which would be reserved for CNS-active antimicrobial discovery. Procurement teams building phenotypic screening decks for Gram-positive or Gram-negative bacterial panels can rationally select CAS 477868-89-6 as a 4H-1,4-benzothiazine 1,1-dioxide representative with a peripheral-exposure bias, based on the class-level antimicrobial precedent established by Mitra et al. (2016) .

Lead-Like Fragment and HTS Library Inclusion with Guaranteed 98% Purity Specification

With a molecular weight of 333.4 g/mol (within the ≤350 Da lead-likeness boundary), an XLogP of 3.1 (within the ≤3.5 clogP lead-likeness boundary), and a certified purity of 98%, the target compound is a strong candidate for inclusion in high-throughput screening (HTS) and lead-like fragment libraries where compound quality and physicochemical compliance directly impact hit progression rates. The 3-fluorobenzyl analogue (CAS 477868-92-1) is excluded from equivalent consideration on the basis of its lower purity specification (95%), which introduces greater impurity-related assay interference risk. The 3,4-dichlorobenzyl analogue (CAS 477868-93-2) is excluded on the basis of its molecular weight exceeding 350 Da .

Structure-Activity Relationship (SAR) Studies on 3-Benzylsulfanyl Substituent Effects

The quantifiable physicochemical differentiation between the 4-methoxybenzyl (CAS 477868-89-6), 4-fluorobenzyl (CAS 477868-98-7), 3-fluorobenzyl (CAS 477868-92-1), and 3,4-dichlorobenzyl (CAS 477868-93-2) analogues enables a systematic SAR matrix exploring the impact of electron-donating (4-OCH₃) versus electron-withdrawing (4-F, 3-F, 3,4-Cl₂) substituents on biological activity while holding the benzothiazine 1,1-dioxide core constant. Procurement of the complete sub-series as a matched-pair set allows direct deconvolution of substituent electronic effects (Hammett σ constants), lipophilicity effects (ΔXLogP), and steric effects (ΔTPSA) on target binding, providing a rigorous framework for hit-to-lead optimisation.

Method Development for LC-MS Purity Assessment of Sulfur-Rich Heterocycles

The presence of two sulfur atoms in the molecular structure (one in the sulfone, one in the sulfanyl linker) makes CAS 477868-89-6 a valuable reference compound for developing and validating liquid chromatography-mass spectrometry (LC-MS) purity methods optimised for sulfur-containing heterocycles. The availability of a 98%-pure commercial lot provides a high-quality standard for calibrating detection limits and assessing column performance for this compound class. This application is independent of biological activity and instead leverages the compound's distinct elemental composition and commercial purity specification.

Quote Request

Request a Quote for 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.